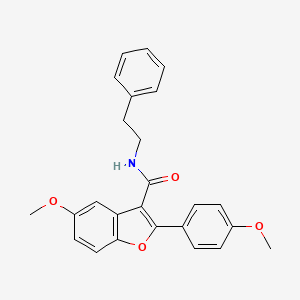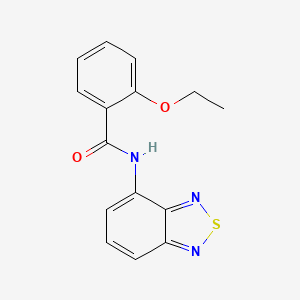![molecular formula C20H24N4O4S B11277028 1-[5-Butanoyl-6-(3,4-dimethoxyphenyl)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]butan-1-one](/img/structure/B11277028.png)
1-[5-Butanoyl-6-(3,4-dimethoxyphenyl)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-Butanoyl-6-(3,4-dimethoxyphenyl)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]butan-1-one, often referred to as “compound X” , is a heterocyclic compound with a complex structure. Let’s break it down:
- The core scaffold consists of a triazolo-thiadiazine fusion, combining two pharmaceutically active moieties: triazole and thiadiazine.
- This compound’s unique three-dimensional arrangement allows it to interact with various biological targets.
Preparation Methods
Synthetic Routes:: Several synthetic strategies exist for preparing this compound. One notable approach involves the reaction of Schiff’s bases (formed from 5-substituted 4-amino-1,2,4-triazole-3-thiols) with appropriate benzaldehydes in acetic acid. Ethyl chloroacetate is then used to form the desired product .
Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale manufacturing.
Chemical Reactions Analysis
Reactivity:: Compound X undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Major Products:: The specific products formed depend on the reaction conditions. For instance, oxidation may yield carboxylic acid derivatives, while reduction could lead to alcohols or amines.
Scientific Research Applications
Compound X finds applications across various fields:
Chemistry: As a building block for designing novel compounds.
Biology: Studied for its potential as enzyme inhibitors or antimicrobial agents.
Medicine: Investigated for its anticancer, analgesic, and anti-inflammatory properties.
Industry: Used as a synthetic intermediate.
Mechanism of Action
The exact mechanism by which compound X exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
Compound X stands out due to its unique triazolo-thiadiazine fusion. Similar compounds include [1,2,4]triazolo[4,3-a]quinoxalines and [1,2,4]triazolo[4,3-a]quinoxaline derivatives, which have been explored for their antimicrobial and antiviral properties .
Properties
Molecular Formula |
C20H24N4O4S |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
1-[5-butanoyl-6-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one |
InChI |
InChI=1S/C20H24N4O4S/c1-5-7-14(25)19-18(13-9-10-15(27-3)16(11-13)28-4)24(17(26)8-6-2)23-12-21-22-20(23)29-19/h9-12H,5-8H2,1-4H3 |
InChI Key |
AQJOQKVAHHNMOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(N(N2C=NN=C2S1)C(=O)CCC)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide](/img/structure/B11276946.png)
![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-furamide](/img/structure/B11276948.png)

![N-[3-(1H-imidazol-1-yl)propyl]-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B11276973.png)
![N-(2-{5-Oxo-3-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4,5-dihydro-1,2,4-triazin-6-YL}phenyl)propanamide](/img/structure/B11276987.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B11276998.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B11277010.png)
![N-(3-fluoro-4-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B11277013.png)
![N-(4-ethylphenyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11277029.png)
![Methyl 4-({[6-(2-acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}methyl)benzoate](/img/structure/B11277032.png)
![9-(2,4-dichlorophenyl)-6,6-dimethyl-N-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11277036.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-phenyl-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11277039.png)
![7-methyl-2-(o-tolylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B11277041.png)
